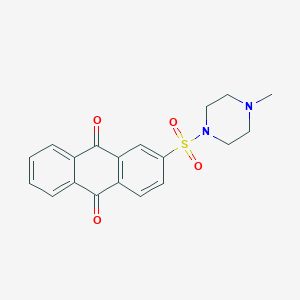
2-Oxo-2-phenylethyl quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenylethyl quinoline-2-carboxylate is a chemical compound with the molecular formula C18H13NO3 . It is a versatile compound with diverse applications in scientific research.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates were synthesized by reacting 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C18H13NO3 . More detailed structural analysis may be found in specific scientific publications or databases .Chemical Reactions Analysis
The chemical reactions involving this compound or similar compounds are complex and can vary based on the specific conditions and reactants used. For example, 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates were synthesized by reacting 3-formyl-2-selenoquinolines with diethyl malonate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined through various analytical techniques. The compound has a molecular weight of 291.301 Da .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Quinoline-2-carboxylates, including compounds related to 2-Oxo-2-phenylethyl quinoline-2-carboxylate, are pivotal in synthesizing biologically active molecules and as ligands in metal-catalyzed reactions. Gabrielli et al. (2016) developed a one-pot protocol for synthesizing this class of derivatives, demonstrating the versatility and efficiency of new synthetic approaches in creating functionalized quinoline derivatives with significant yields (Gabrielli et al., 2016). Similarly, the catalytic potential of oxalic acid in the Friedländer synthesis of quinolines, as explored by Dabiri et al. (2007), underscores the importance of cost-effective and environmentally benign catalysts in synthesizing quinoline derivatives (Dabiri et al., 2007).
Material Science Applications
Quinoline derivatives have been investigated for their photovoltaic properties, indicating their potential in organic–inorganic photodiode fabrication. Zeyada et al. (2016) studied quinoline derivatives' electrical and photovoltaic properties, demonstrating their suitability as photodiodes, a crucial step towards developing new materials for energy conversion (Zeyada et al., 2016).
Biological and Pharmaceutical Research
Quinoline-based compounds are extensively explored for their biological activities, including anticancer properties. Solomon and Lee (2011) highlighted quinoline's role as a "privileged scaffold" in cancer drug discovery, emphasizing its synthetic versatility and the ability to generate structurally diverse derivatives with potential anticancer activities (Solomon & Lee, 2011). This underscores the compound's significance in developing new therapeutic agents.
Propriétés
IUPAC Name |
phenacyl quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-17(14-7-2-1-3-8-14)12-22-18(21)16-11-10-13-6-4-5-9-15(13)19-16/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMOCRJTZZAPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331463 |
Source


|
| Record name | phenacyl quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
508231-63-8 |
Source


|
| Record name | phenacyl quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2736316.png)


![6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2736319.png)

![N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2736323.png)


![N-[3-[2-(2-Chloropropanoylamino)ethoxy]phenyl]-4-methoxybenzamide](/img/structure/B2736330.png)
![N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736334.png)
![(8As)-spiro[2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-7,1'-cyclopropane]](/img/structure/B2736335.png)
![2-[4-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B2736336.png)
